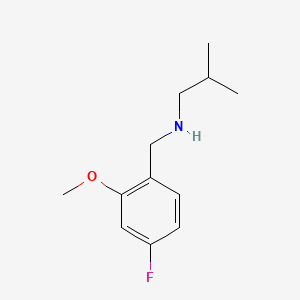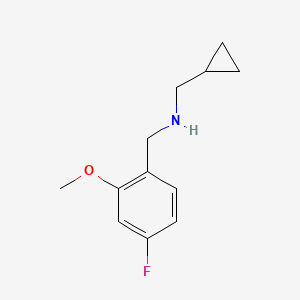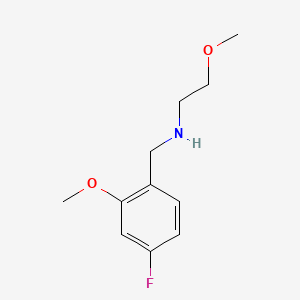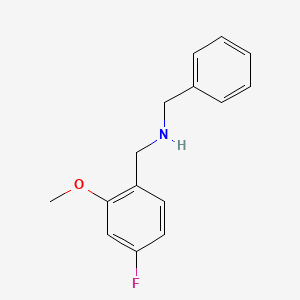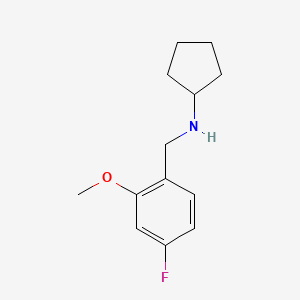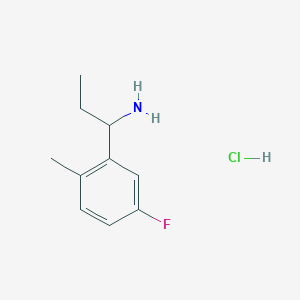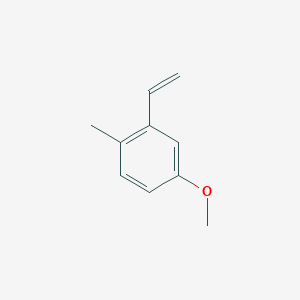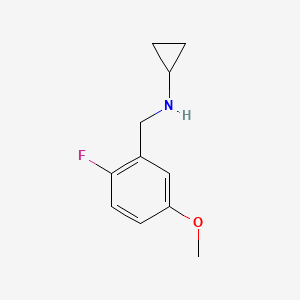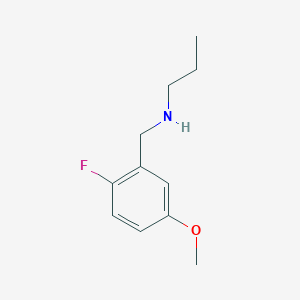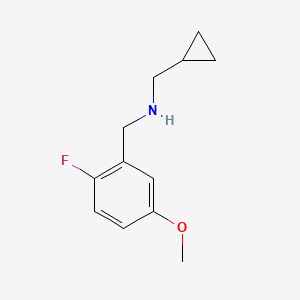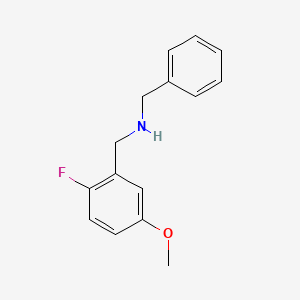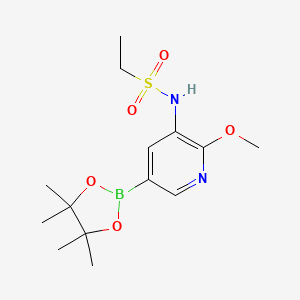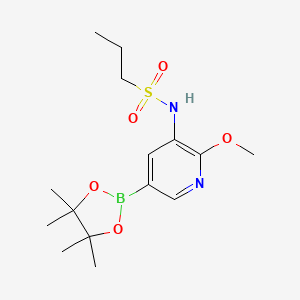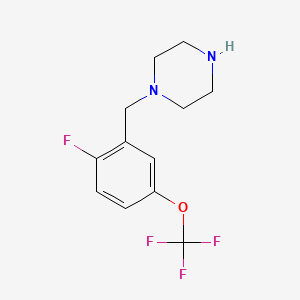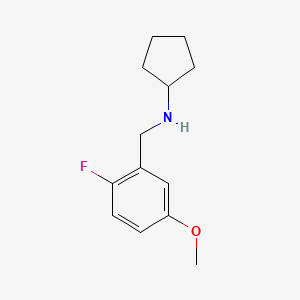
N-(2-Fluoro-5-methoxybenzyl)cyclopentanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Fluoro-5-methoxybenzyl)cyclopentanamine is an organic compound with the molecular formula C13H18FNO It is characterized by the presence of a fluoro and methoxy group attached to a benzyl ring, which is further connected to a cyclopentanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-methoxybenzyl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-5-methoxybenzyl chloride and cyclopentanamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(2-Fluoro-5-methoxybenzyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the fluoro group to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Boron tribromide in dichloromethane, lithium aluminum hydride in ether.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-fluorinated products.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
N-(2-Fluoro-5-methoxybenzyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2-Fluoro-5-methoxybenzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The cyclopentanamine moiety may interact with hydrophobic pockets within the target protein, enhancing the overall binding strength.
相似化合物的比较
Similar Compounds
- N-(4-Fluoro-3-methoxybenzyl)cyclopentanamine
- N-(2-Fluoro-4-methoxybenzyl)cyclopentanamine
- N-(2-Fluoro-5-ethoxybenzyl)cyclopentanamine
Uniqueness
N-(2-Fluoro-5-methoxybenzyl)cyclopentanamine is unique due to the specific positioning of the fluoro and methoxy groups on the benzyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
IUPAC Name |
N-[(2-fluoro-5-methoxyphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-16-12-6-7-13(14)10(8-12)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUCAUIPYUTRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CNC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
